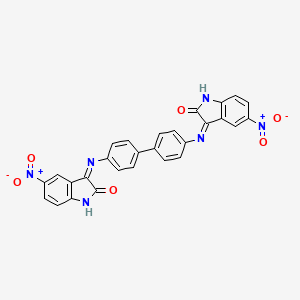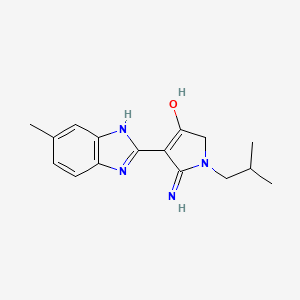![molecular formula C22H18N2O3 B6109119 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B6109119.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is a complex organic compound characterized by its benzoxazole core structure and phenylacetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The phenylacetamide moiety is then introduced through acylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with different electronic properties.
Substitution Products: Substituted benzoxazole derivatives with varying substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzoxazole core is valuable in the design of fluorescent dyes and materials with unique optical properties.
Biology: Biologically, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has shown potential as an antimicrobial and anticancer agent. Its interactions with biological targets are being explored for therapeutic applications.
Medicine: In medicine, the compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure contributes to the development of materials with enhanced properties.
Mécanisme D'action
The mechanism by which N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. The benzoxazole core can bind to enzymes or receptors, modulating their activity. The phenylacetamide group may enhance the compound's binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It can interact with receptors on cell surfaces, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Benzoxazole Derivatives: Other benzoxazole derivatives with varying substituents.
Phenylacetamide Derivatives: Compounds with similar phenylacetamide functional groups.
Uniqueness: N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide stands out due to its specific combination of benzoxazole and phenylacetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-26-19-12-11-16(22-24-17-9-5-6-10-20(17)27-22)14-18(19)23-21(25)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFSXNKVDAFLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6109040.png)
![4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B6109043.png)

![1-[[1-(2,5-Dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]piperidin-3-ol](/img/structure/B6109050.png)

![3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B6109067.png)

![1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE](/img/structure/B6109093.png)
![1-[3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6109096.png)
![(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6109126.png)
![(2Z)-2-[(E)-(5-bromo-2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6109129.png)

methanone](/img/structure/B6109143.png)
![N-cyclopropyl-1-[1-(2-methylsulfanylacetyl)piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B6109150.png)
